Cas no 1805290-89-4 (2-Cyano-5-(difluoromethyl)-3-methoxypyridine-6-sulfonamide)

2-Cyano-5-(difluoromethyl)-3-methoxypyridine-6-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 2-Cyano-5-(difluoromethyl)-3-methoxypyridine-6-sulfonamide
-
- インチ: 1S/C8H7F2N3O3S/c1-16-6-2-4(7(9)10)8(17(12,14)15)13-5(6)3-11/h2,7H,1H3,(H2,12,14,15)
- InChIKey: UCKFKBFAQUNSKZ-UHFFFAOYSA-N
- ほほえんだ: S(C1C(C(F)F)=CC(=C(C#N)N=1)OC)(N)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 414
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 114
2-Cyano-5-(difluoromethyl)-3-methoxypyridine-6-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029041741-1g |
2-Cyano-5-(difluoromethyl)-3-methoxypyridine-6-sulfonamide |
1805290-89-4 | 97% | 1g |
$1,475.10 | 2022-04-01 |
2-Cyano-5-(difluoromethyl)-3-methoxypyridine-6-sulfonamide 関連文献
-
1. Caper tea
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
2-Cyano-5-(difluoromethyl)-3-methoxypyridine-6-sulfonamideに関する追加情報
Professional Introduction to 2-Cyano-5-(difluoromethyl)-3-methoxypyridine-6-sulfonamide (CAS No. 1805290-89-4)
2-Cyano-5-(difluoromethyl)-3-methoxypyridine-6-sulfonamide, with the CAS number 1805290-89-4, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the pyridine sulfonamide class, which has garnered considerable attention due to its versatile applications in drug discovery and development. The structural features of this molecule, particularly the presence of a cyano group, a difluoromethyl group, and a methoxy group, contribute to its unique chemical properties and biological activities.
The cyano group at the 2-position of the pyridine ring introduces a polar characteristic, enhancing the compound's solubility in polar solvents and facilitating interactions with biological targets. The difluoromethyl group at the 5-position is known for its ability to modulate metabolic stability and binding affinity, making it a valuable moiety in medicinal chemistry. Additionally, the methoxy group at the 3-position provides further functionalization possibilities, allowing for diverse derivatization strategies.
In recent years, there has been growing interest in pyridine sulfonamides due to their potential as pharmacophores in various therapeutic areas. Studies have demonstrated that compounds containing the sulfonamide moiety exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of functional groups in 2-Cyano-5-(difluoromethyl)-3-methoxypyridine-6-sulfonamide makes it a promising candidate for further investigation in these areas.
Recent research has highlighted the role of pyridine sulfonamides in oncology. For instance, studies have shown that sulfonamide derivatives can inhibit key enzymes involved in tumor growth and progression. The structural features of 2-Cyano-5-(difluoromethyl)-3-methoxypyridine-6-sulfonamide suggest that it may interact with such enzymes, potentially leading to novel therapeutic interventions. Furthermore, the compound's ability to cross the blood-brain barrier has been explored, opening up possibilities for treating central nervous system disorders.
The synthesis of 2-Cyano-5-(difluoromethyl)-3-methoxypyridine-6-sulfonamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the desired molecular framework efficiently. These synthetic approaches not only enhance the accessibility of the compound but also allow for modifications that can fine-tune its biological activity.
In terms of pharmacokinetic properties, 2-Cyano-5-(difluoromethyl)-3-methoxypyridine-6-sulfonamide exhibits interesting characteristics that make it suitable for drug development. The presence of polar functional groups improves its bioavailability, while the lipophilic nature of the difluoromethyl group aids in membrane permeability. These attributes are crucial for designing compounds that can reach their target sites effectively within an organism.
The potential applications of this compound extend beyond oncology. Research has also explored its efficacy in treating infectious diseases caused by resistant pathogens. The sulfonamide moiety is known to disrupt bacterial cell wall synthesis, making it effective against a broad spectrum of bacteria. Additionally, the unique structural features of 2-Cyano-5-(difluoromethyl)-3-methoxypyridine-6-sulfonamide may offer advantages over traditional sulfonamides by providing enhanced selectivity and reduced side effects.
Computational chemistry has played a pivotal role in understanding the interactions between 2-Cyano-5-(difluoromethyl)-3-methoxypyridine-6-sulfonamide and its biological targets. Molecular docking studies have been conducted to predict binding affinities and identify potential binding pockets on target proteins. These studies provide valuable insights into how modifications can be made to improve binding efficacy and selectivity.
The future prospects for this compound are promising, with ongoing research aimed at expanding its therapeutic applications. Innovations in synthetic chemistry are expected to lead to more efficient production methods, while advancements in drug delivery systems may enhance its clinical utility. Collaborative efforts between academia and industry are essential to translate these findings into tangible therapeutic benefits for patients worldwide.
1805290-89-4 (2-Cyano-5-(difluoromethyl)-3-methoxypyridine-6-sulfonamide) 関連製品
- 75816-15-8(3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid)
- 2229316-22-5(3-Amino-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-1-ol)
- 2247106-65-4(N-[4-Cyano-3-(trifluoromethyl)phenyl]-1-methyl-3-oxocyclobutane-1-carboxamide)
- 1859831-77-8(5-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane)
- 1249995-53-6(3-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-4-carboxylic acid)
- 863868-26-2(Benzoic acid, 4-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-,methyl ester)
- 2680847-81-6([(Azetidin-3-yl)methyl][(5-chloropyrazin-2-yl)methyl]methylamine)
- 2228240-70-6(2-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-yl(methyl)amine)
- 161787-73-1(3-amino-1,1,1-trifluoro-4-methylpentan-2-ol)
- 13599-84-3(6-Hydroxybenzothiazole)


